molecular formula C14H12O B14047732 1-Anthracenol, 9,10-dihydro-

1-Anthracenol, 9,10-dihydro-

Cat. No.: B14047732
M. Wt: 196.24 g/mol
InChI Key: FARDLXKZEHOAPN-UHFFFAOYSA-N
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Description

1-Anthracenol, 9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially hydrogenated anthracene backbone with a hydroxyl (-OH) group at position 1. The 9,10-dihydro modification reduces aromaticity in the central ring, enhancing reactivity compared to fully aromatic anthracene.

Key structural attributes:

  • Core: 9,10-Dihydroanthracene skeleton (C₁₄H₁₂ backbone) .
  • Substituent: Hydroxyl group at position 1.
  • Molecular formula: C₁₄H₁₂O.
  • Applications: Intermediate in organic synthesis, ligand design, and materials science.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

9,10-dihydroanthracen-1-ol

InChI

InChI=1S/C14H12O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-7,15H,8-9H2

InChI Key

FARDLXKZEHOAPN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=CC=CC=C31)C(=CC=C2)O

Origin of Product

United States

Preparation Methods

Standard Hydrogenation with Metal Catalysts

The hydrogenation of AQ typically employs palladium or nickel catalysts in alcoholic solvents. For instance, a procedure described by Organic Syntheses involves dissolving AQ in ethanol and subjecting it to hydrogen gas in the presence of sodium as a catalyst. The reaction proceeds via the following stoichiometry:
$$
\text{9,10-Anthraquinone} + \text{H}_2 \xrightarrow{\text{Na/EtOH}} \text{9,10-Dihydroxyanthracene}
$$
Key parameters include temperatures of 60–80°C and hydrogen pressures of 1–3 atm. The product is purified via steam distillation and recrystallization, yielding ~85% pure 9,10-dihydroxyanthracene.

Patent Method for Liquid-Phase Hydrogenation

A patented process optimizes this reaction for industrial scalability by using a continuous liquid-phase hydrogenation system. The method involves:

  • Catalyst : Raney nickel or palladium-on-carbon (5% loading).
  • Solvent : Aqueous sodium hydroxide (10–20% w/v).
  • Conditions : 50–70°C, 10–15 bar H₂ pressure.
    This approach achieves near-quantitative conversion (>95%) and minimizes byproducts like over-hydrogenated anthracenes. The patent highlights the importance of alkaline conditions to stabilize the dihydroxy product and prevent re-oxidation.

Chemical Reduction Using Samarium Diiodide

Samarium diiodide (SmI₂) offers a versatile alternative for reducing anthraquinone derivatives. This method, adapted from antidepressant synthesis research, deoxygenates ketones to alcohols under mild conditions.

Mechanism and Procedure

In a representative synthesis, SmI₂ reduces 9,10-anthraquinone in tetrahydrofuran (THF) at −78°C:
$$
\text{AQ} + 2 \text{SmI}2 \rightarrow \text{9,10-Dihydroxyanthracene} + 2 \text{SmI}3
$$
The reaction is quenched with methanol, and the product is isolated via column chromatography (petroleum ether/ethyl acetate). Yields range from 70–80%, with purity confirmed by NMR and IR spectroscopy.

Alternative Synthesis via Diels-Alder Cycloaddition

While less direct, Diels-Alder reactions provide a route to functionalized anthracene intermediates that can be converted to 9,10-dihydroxyanthracene. A study demonstrated the synthesis of 9-(prop-2-en-1-yl)-9,10-dihydroanthracene via cycloaddition of α-bromoacrolein and 9-allylanthracene, followed by ozonolysis and reductive workup. Although this method requires multiple steps, it highlights the flexibility of anthracene derivatives in accessing dihydroxy compounds.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each method:

Method Catalyst/Solvent Temperature (°C) Pressure (bar) Yield (%) Purity (%)
Catalytic Hydrogenation Pd/C, NaOH/EtOH 60–70 1–15 85–95 90–95
SmI₂ Reduction SmI₂/THF −78 Ambient 70–80 85–90
Diels-Alder Route 150–210 60–70 80–85

Key Findings :

  • Catalytic Hydrogenation excels in yield and scalability, making it ideal for industrial applications.
  • SmI₂ Reduction offers precise control for lab-scale synthesis but requires cryogenic conditions.
  • Diels-Alder Methods are less efficient but valuable for introducing functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-Anthracenol, 9,10-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone.

    Reduction: It can be reduced further to form tetrahydroanthracene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Anthraquinone

    Reduction: Tetrahydroanthracene

    Substitution: Halogenated anthracene derivatives

Scientific Research Applications

1-Anthracenol, 9,10-dihydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Anthracenol, 9,10-dihydro- involves its interaction with various molecular targets. It can inhibit the proliferation of certain cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural Analogues

9,10-Dihydroanthracene
  • Properties: Non-polar, low solubility in water, used as a model system for studying hydrogenation reactions .
  • Key difference : Lacks functional groups, limiting its utility in directed C-H functionalization.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Structure : 9,10-Dihydroanthracene with a dioxo group (C=O) at positions 9 and 10 and a benzamide substituent at position 1.
  • Synthesis: Produced via coupling reactions between 1-aminoanthraquinone and 2-methylbenzoic acid using DCC/DMAP .
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed reactions .
  • Contrast : The dioxo group increases electron deficiency, altering reactivity compared to the hydroxylated derivative.
9,10-Dihydro-9,10-diboraanthracene Derivatives
  • Structure : Boron atoms replace carbons at positions 9 and 10.
  • Properties: Planar geometry with reduced strain energy (~12.1 kcal/mol lower than non-planar conformers) .
  • Applications: Organoborane precursors for luminescent materials .
  • Contrast: Boron substitution introduces Lewis acidity, absent in 1-Anthracenol.

Functionalized Ethanoanthracenes

9-(2-Nitroethyl)-9,10-dihydro-9,10-ethanoanthracenes
  • Structure: Ethano-bridged dihydroanthracene with nitroethyl substituents.
  • Synthesis : Generated via Diels-Alder reactions between anthracene derivatives and nitroolefins .
  • Applications : Explored as cytotoxic agents and intermediates in drug discovery .
  • Contrast: The ethano bridge imposes steric constraints, reducing conformational flexibility compared to unbridged 1-Anthracenol.
9,10-Ethanoanthracene-11,12-dicarbonitrile
  • Structure: Ethano-bridged dihydroanthracene with cyano groups at positions 11 and 12.
  • Properties : High thermal stability; used in optoelectronic materials .
  • Contrast: Electron-withdrawing cyano groups enhance charge transport properties, unlike the hydroxyl group in 1-Anthracenol .

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